N-(3-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
This compound features a thieno[3,2-d]pyrimidine core fused with a thiophene ring and a pyrimidine-dione system. Key structural elements include:
- A 3-chlorophenyl group attached via an acetamide linkage.
- A 3-methylbutyl (isopentyl) substituent at position 3 of the pyrimidine ring.
The compound’s design leverages the pharmacological relevance of thienopyrimidines, known for kinase inhibition and anticancer activity, while the 3-chlorophenyl and branched alkyl chain may enhance target selectivity and pharmacokinetics .
Properties
CAS No. |
1252900-01-8 |
|---|---|
Molecular Formula |
C19H20ClN3O3S |
Molecular Weight |
405.9 |
IUPAC Name |
N-(3-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C19H20ClN3O3S/c1-12(2)6-8-22-18(25)17-15(7-9-27-17)23(19(22)26)11-16(24)21-14-5-3-4-13(20)10-14/h3-5,7,9-10,12H,6,8,11H2,1-2H3,(H,21,24) |
InChI Key |
BXWBCBAGOBTQOZ-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC(=CC=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidinyl Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-d]pyrimidinyl ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, often using 3-chlorophenylamine as a starting material.
Attachment of the Acetamide Moiety: The final step involves the acylation of the intermediate compound with an acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-(3-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural Features of Selected Thieno/Pyrimidine Acetamide Derivatives
Key Observations:
- Chlorophenyl Groups : The 3-chlorophenyl group in the target compound contrasts with 2,3- or 2,5-dichlorophenyl substituents in analogs. Chlorine positions influence electronic effects and steric interactions with biological targets .
- Dione vs. Thioether Linkages : The pyrimidine-2,4-dione system in the target compound offers hydrogen-bonding sites, while thioether-linked analogs (e.g., ) prioritize sulfur-mediated interactions.
SAR Trends:
- Chlorine Position : 3-Chlorophenyl (target) vs. 2,5-dichlorophenyl (): Meta-substitution may reduce toxicity compared to ortho/para positions.
Q & A
Q. What are the key steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Thienopyrimidine core formation : Cyclization of substituted thiophene derivatives under reflux with solvents like ethanol or DMF .
- Acetamide coupling : Reaction of the thienopyrimidine intermediate with N-(3-chlorophenyl)acetamide derivatives using coupling agents (e.g., EDC/HOBt) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the final product . Optimization factors :
- Solvent choice (e.g., DMSO improves solubility for cyclization) .
- Temperature control (60–80°C for coupling reactions) .
- Catalyst selection (e.g., palladium catalysts for cross-coupling steps) .
Q. Which analytical techniques are critical for structural validation?
- Nuclear Magnetic Resonance (NMR) : Confirms substituent positions (e.g., ¹H NMR for methylbutyl group integration at δ 1.2–1.6 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z 442.90 [M+H]⁺) .
- Infrared Spectroscopy (IR) : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) .
Q. What structural features influence its reactivity and stability?
- Thienopyrimidine core : Susceptible to oxidation at the sulfur atom, requiring inert atmospheres during synthesis .
- 3-Methylbutyl side chain : Enhances lipophilicity, affecting solubility in polar solvents .
- Chlorophenyl group : Stabilizes the acetamide moiety via resonance, reducing hydrolysis rates .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side reactions?
- Solvent optimization : Replace DMF with acetonitrile to reduce carbamate byproducts in coupling reactions .
- Temperature gradients : Gradual heating (40°C → 80°C) prevents premature cyclization .
- Catalyst screening : Use Pd(OAc)₂ with Xantphos ligand for higher cross-coupling efficiency .
Q. How should researchers address contradictory bioactivity data across assays?
- Case study : Inconsistent IC₅₀ values in kinase inhibition assays may arise from:
- Assay buffer pH variations affecting compound protonation .
- Differential protein expression levels in cell lines .
- Resolution :
- Standardize assay conditions (pH 7.4, 37°C) .
- Validate results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. What methodologies are recommended for studying target interactions?
- Molecular docking : Use AutoDock Vina to model binding to kinase ATP pockets (PDB ID: 3QC4) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD < 100 nM reported in EGFR studies) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for SAR refinement .
Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?
- pH stability : Degrades rapidly at pH < 3 (hydrolysis of acetamide bond) .
- Thermal stability : Stable up to 150°C (TGA data), but refrigerated storage (-20°C) recommended for long-term preservation .
- Analytical monitoring : Use HPLC (C18 column, 70:30 acetonitrile/water) to track degradation products .
Methodological Recommendations
- For SAR studies : Systematically vary substituents (e.g., alkyl chain length, halogen position) and correlate with activity using multivariate regression .
- For in vivo testing : Use PEGylated formulations to enhance bioavailability due to low aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
